molecular formula C18H14O4 B2834935 3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one CAS No. 904454-31-5

3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one

Cat. No. B2834935
M. Wt: 294.306
InChI Key: SAEDRQDJNYPUQJ-UHFFFAOYSA-N
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Description

The compound “3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one” is a derivative of chromen-2-one, which is a class of compounds known as coumarins. Coumarins are benzopyrone derivatives and are widely distributed in nature, especially in green plants. They have a wide range of biological activities, including anti-inflammatory, anti-coagulant, anti-viral, and anti-cancer properties .


Molecular Structure Analysis

The molecular structure of “3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one” would likely consist of a chromen-2-one core structure, with a 4-ethylbenzoyl group attached at the 3-position and a hydroxy group at the 7-position. The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving “3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one” would depend on the specific conditions and reagents used. Coumarin derivatives can undergo a variety of reactions, including substitutions, additions, and complexation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Green Synthetic Approaches :An efficient, environmentally benign procedure for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, related to the compound of interest, has been developed. This synthesis involves a one-pot three-component reaction utilizing Fe3O4@SiO2–imid–PMAn nanoparticles as magnetic catalysts under ultrasonic irradiation or reflux conditions in water. This method offers advantages such as simplicity, excellent yields, short reaction times, and the reusability of the catalyst without significant loss of activity, highlighting a sustainable approach to synthesizing chromene derivatives (Esmaeilpour et al., 2015).

Biological Activities :Research on coordination compounds of related chromen-2-one structures with Cu(II), Co(II), and Zn(II) salts has led to the synthesis of compounds characterized by various spectroscopic techniques. These compounds demonstrated significant antimicrobial and antioxidant activities, suggesting potential therapeutic applications. Additionally, their drug-likeness and ADMET properties have been calculated, indicating the pharmaceutical relevance of such chromen-2-one derivatives (Belkhir-Talbi et al., 2019).

Catalysis and Reaction Efficiency :Another study employed starch solution as a highly efficient homogeneous catalyst for the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives via a one-pot three-component condensation. This method is notable for its non-toxicity, biodegradability, simple work-up, and short reaction times, further demonstrating the versatile synthetic utility and eco-friendly approaches toward such compounds (Hazeri et al., 2014).

Safety And Hazards

The safety and hazards associated with “3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one” would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for “3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one” could include further exploration of its biological activities, development of synthesis methods, and investigation of its potential applications in areas such as medicine or materials science .

properties

IUPAC Name

3-(4-ethylbenzoyl)-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-2-11-3-5-12(6-4-11)17(20)15-9-13-7-8-14(19)10-16(13)22-18(15)21/h3-10,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEDRQDJNYPUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethylbenzoyl)-7-hydroxy-2H-chromen-2-one

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